![molecular formula C17H20N2O5 B2727707 3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2309804-27-9](/img/structure/B2727707.png)
3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
“3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C17H20N2O5. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains an oxazolidine-2,4-dione group and a m-Tolyloxy group.Scientific Research Applications
Synthesis and Structural Properties
Research has shown that oxazolidines and thiazolidines can be synthesized from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating their versatility as chemical entities. These compounds have been used to explore synthetic pathways and understand the chemical properties of oxazolidine derivatives. For example, the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide offers a novel approach to accessing these compounds under mild and transition-metal-free conditions, highlighting their potential in green chemistry applications (Zhang et al., 2015).
Antimicrobial and Antifungal Activities
Oxazolidine derivatives have been explored for their antimicrobial and antifungal activities, with some compounds showing effectiveness against various bacterial and fungal strains. This research is significant for developing new therapeutic agents against infectious diseases. For instance, the synthesis of new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones and their evaluation for antimicrobial activities highlight the potential of oxazolidine derivatives in medicinal chemistry (Prakash et al., 2010).
Polymer Science Applications
Oxazolidine derivatives have found applications in polymer science, particularly in the synthesis of novel polyureas. For example, the microwave-assisted rapid polycondensation reaction of oxazolidine derivatives with diisocyanates demonstrates the utility of these compounds in producing polymers with specific properties, which could have various industrial and technological applications (Mallakpour & Rafiee, 2004).
Agricultural Fungicides
In the agricultural sector, oxazolidinone derivatives like famoxadone have been developed and commercialized as fungicides, offering protection against a range of plant pathogens. This research underscores the importance of oxazolidine derivatives in addressing global food security challenges by preventing crop diseases (Sternberg et al., 2001).
Future Directions
Piperidine derivatives, including “3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione”, continue to be an area of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on the development of more efficient synthesis methods and the exploration of new therapeutic applications .
properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVCHLLLCCUYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione |
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